molecular formula C23H18ClN3O4S B2899400 (2Z)-2-[(4-chlorobenzenesulfonamido)imino]-N-(2-methylphenyl)-2H-chromene-3-carboxamide CAS No. 866346-91-0

(2Z)-2-[(4-chlorobenzenesulfonamido)imino]-N-(2-methylphenyl)-2H-chromene-3-carboxamide

Cat. No.: B2899400
CAS No.: 866346-91-0
M. Wt: 467.92
InChI Key: MOVYSHNOVBVKNQ-RWEWTDSWSA-N
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Description

(2Z)-2-[(4-Chlorobenzenesulfonamido)imino]-N-(2-methylphenyl)-2H-chromene-3-carboxamide is a chromene-derived compound featuring a unique combination of functional groups: a 4-chlorobenzenesulfonamido moiety, an imino linkage, and a 2-methylphenylcarboxamide substituent. Chromene derivatives are widely studied for their pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities .

Properties

IUPAC Name

(2Z)-2-[(4-chlorophenyl)sulfonylhydrazinylidene]-N-(2-methylphenyl)chromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18ClN3O4S/c1-15-6-2-4-8-20(15)25-22(28)19-14-16-7-3-5-9-21(16)31-23(19)26-27-32(29,30)18-12-10-17(24)11-13-18/h2-14,27H,1H3,(H,25,28)/b26-23-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOVYSHNOVBVKNQ-RWEWTDSWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=CC3=CC=CC=C3OC2=NNS(=O)(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1NC(=O)C\2=CC3=CC=CC=C3O/C2=N\NS(=O)(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-[(4-chlorobenzenesulfonamido)imino]-N-(2-methylphenyl)-2H-chromene-3-carboxamide typically involves multiple steps:

    Formation of the Chromene Core: This can be achieved through a cyclization reaction involving appropriate starting materials such as salicylaldehyde derivatives and active methylene compounds.

    Introduction of the Sulfonylhydrazinylidene Group: This step involves the reaction of the chromene derivative with 4-chlorobenzenesulfonylhydrazine under controlled conditions to form the desired sulfonylhydrazinylidene group.

    Amidation Reaction: The final step involves the reaction of the intermediate with 2-methylaniline to form the carboxamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-[(4-chlorobenzenesulfonamido)imino]-N-(2-methylphenyl)-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (2Z)-2-[(4-chlorobenzenesulfonamido)imino]-N-(2-methylphenyl)-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. The sulfonylhydrazinylidene group can form strong interactions with enzymes or receptors, potentially inhibiting their activity. The chromene core may also interact with cellular pathways, modulating various biological processes.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Table 1: Key Structural Features of Comparable Chromene Derivatives
Compound Name Substituents/Functional Groups Key Structural Differences Reference
Target Compound 4-Chlorobenzenesulfonamido, 2-methylphenylcarboxamide, imino (Z-configuration) Reference for comparison -
2-Oxo-N-(4-sulfamoylphenyl)-2H-chromene-3-carboxamide (12) 4-Sulfamoylphenyl, oxo group Oxo replaces imino; sulfamoyl vs. chlorobenzenesulfonamido
(2Z)-N-Acetyl-2-[(4-fluorophenyl)imino]-2H-chromene-3-carboxamide 4-Fluorophenyl, acetylcarboxamide Fluoro vs. chloro; acetyl vs. 2-methylphenylcarboxamide
3-{[(2-Aminophenyl)imino]methyl}-4H-chromen-4-one (3) 2-Aminophenylimino, oxo group Oxo instead of carboxamide; aminophenyl vs. chlorobenzenesulfonamido
(2Z)-6-Chloro-2-{[4-(methylsulfanyl)phenyl]imino}-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide Methylsulfanylphenyl, tetrahydrofuranmethylcarboxamide Methylsulfanyl vs. chlorobenzenesulfonamido; heterocyclic substituent

Key Observations :

  • Sulfonamido vs. Sulfamoyl : The chlorobenzenesulfonamido group in the target compound offers greater steric bulk and electron-withdrawing effects than the sulfamoyl group in compound 12, which could influence target selectivity .
  • Carboxamide Variations : The 2-methylphenylcarboxamide group may provide steric hindrance, reducing metabolic degradation compared to acetyl or heterocyclic substituents (e.g., tetrahydrofuranmethyl in ).

Biological Activity

The compound (2Z)-2-[(4-chlorobenzenesulfonamido)imino]-N-(2-methylphenyl)-2H-chromene-3-carboxamide, belonging to the chromene family, shows promise in various biological applications. Chromenes are recognized for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article explores the biological activity of this compound through detailed research findings, case studies, and data tables.

Chemical Structure and Properties

The compound features a chromene core with a sulfonamide moiety and a carboxamide group, which enhance its pharmacological potential. The presence of the 4-chlorobenzenesulfonamido group is particularly significant as it may influence the compound's interaction with biological targets.

Antimicrobial Activity

Research indicates that chromene derivatives exhibit varying degrees of antibacterial and antifungal activities. In a study involving compounds related to chromenes, several exhibited strong inhibitory effects against bacteria such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.78 to 1.56 μM, demonstrating their potential as antimicrobial agents .

Table 1: Antimicrobial Activity of Related Chromene Compounds

Compound IDBacteria TestedMIC (μM)
8aStaphylococcus aureus0.78
8dEscherichia coli1.56
9aStaphylococcus aureus1.00
9cCandida albicans1.20

Anticancer Activity

The anticancer potential of chromene derivatives has been extensively studied. For instance, derivatives similar to this compound have shown significant cytotoxicity against various cancer cell lines, including HepG2 and HeLa cells. The IC50 values for these compounds were reported between 0.39 to 4.85 μM, indicating potent activity comparable to standard chemotherapeutic agents like doxorubicin .

Table 2: Anticancer Activity of Chromene Derivatives

Compound IDCancer Cell LineIC50 (μM)
14bHepG22.62
14eHeLa0.39
ControlDoxorubicin~0.50

The mechanism by which this compound exerts its biological effects likely involves the inhibition of specific enzymes or receptors involved in inflammation and cancer cell proliferation. Molecular docking studies suggest that this compound can effectively bind to active sites of target proteins, disrupting their normal function and leading to therapeutic effects .

Case Studies

  • Antibacterial Screening : A study screened various thiosemicarbazones derived from chromenes for antibacterial properties against Staphylococcus aureus and Escherichia coli. The results highlighted that certain derivatives exhibited potent activity with low MIC values, suggesting a promising avenue for developing new antibiotics .
  • Anticancer Efficacy : Another investigation focused on the anticancer properties of chromene derivatives against breast cancer cell lines (BT474 and SKBR-3). The study found that specific substitutions on the chromene structure significantly enhanced cytotoxicity while maintaining selectivity towards cancer cells over normal fibroblasts .

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